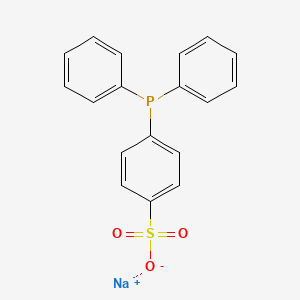

Sodium 4-(diphenylphosphino)benzenesulfonate

CAS No.: 5952-62-5

Cat. No.: VC2544484

Molecular Formula: C18H14NaO3PS

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5952-62-5 |

|---|---|

| Molecular Formula | C18H14NaO3PS |

| Molecular Weight | 364.3 g/mol |

| IUPAC Name | sodium;4-diphenylphosphanylbenzenesulfonate |

| Standard InChI | InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1 |

| Standard InChI Key | FECLFAPMMNLAPS-UHFFFAOYSA-M |

| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structure

Sodium 4-(diphenylphosphino)benzenesulfonate is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 5952-62-5 |

| Molecular Formula | C₁₈H₁₄NaO₃PS |

| Molecular Weight | 364.33 g/mol |

| IUPAC Name | sodium;4-diphenylphosphanylbenzenesulfonate |

| Standard InChI | InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1 |

| Standard InChIKey | FECLFAPMMNLAPS-UHFFFAOYSA-M |

The molecular structure consists of a central benzene ring substituted with a diphenylphosphino group at the para position relative to a sulfonate group. The sulfonate group is present as the sodium salt, which contributes to the compound's water solubility while maintaining the functionality of the phosphine group .

Physical Properties and Characteristics

Sodium 4-(diphenylphosphino)benzenesulfonate appears as a crystalline solid under standard conditions. Due to the presence of both hydrophilic (sulfonate) and hydrophobic (diphenylphosphino) groups, this compound demonstrates interesting solubility characteristics:

| Property | Description |

|---|---|

| Physical State | Crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| Solubility in DMSO | Minimum 5 mg/mL |

| Melting Point | Not definitively established in literature |

| Boiling Point | Not applicable (decomposes before boiling) |

| Appearance | White to off-white crystalline powder |

The presence of the sodium sulfonate group enhances water solubility, which is a key advantage over traditional triphenylphosphine ligands that are typically only soluble in organic solvents .

Chemical Reactivity

The reactivity of sodium 4-(diphenylphosphino)benzenesulfonate is primarily governed by the diphenylphosphino moiety, which serves as a strong nucleophile and ligand for transition metals. Key aspects of its reactivity include:

| Reactive Site | Reactivity Pattern |

|---|---|

| Phosphine Group | Strong nucleophile; forms coordination bonds with transition metals |

| Sulfonate Group | Provides water solubility; can participate in ion exchange |

| Aromatic Ring | Potential site for further functionalization via electrophilic substitution |

The compound's ability to coordinate with transition metals makes it particularly valuable in catalysis applications. The phosphorus atom donates its lone pair of electrons to form coordination bonds with metals such as palladium, platinum, and rhodium, creating catalytically active complexes .

Applications in Catalysis

One of the primary applications of sodium 4-(diphenylphosphino)benzenesulfonate is as a water-soluble phosphine ligand in homogeneous catalysis. The advantages of using this compound in catalytic systems include:

-

Enhanced catalyst solubility in aqueous media

-

Potential for biphasic catalysis with simple product separation

-

Environmentally friendlier reaction conditions compared to organic solvent-based systems

Research has demonstrated the efficacy of water-soluble phosphine ligands in various catalytic transformations including:

| Catalytic Reaction | Advantages with Phosphine-Sulfonate Ligands |

|---|---|

| Suzuki-Miyaura Coupling | Enables reactions in aqueous media with improved recyclability |

| Hydrogenation Reactions | Allows for aqueous-phase hydrogenations |

| C-H Activation | Facilitates reactions in greener solvent systems |

| Carbonylation | Improves catalyst recovery and reuse |

The incorporation of this ligand into catalytic systems often results in more efficient and environmentally benign chemical processes .

Structure-Activity Relationships

The activity of sodium 4-(diphenylphosphino)benzenesulfonate in catalytic applications is influenced by several structural features:

-

The electronic properties of the phosphine group, which can be tuned by substituents on the phenyl rings

-

The steric hindrance around the phosphorus atom, affecting coordination geometry with metals

-

The distance between the phosphine and sulfonate moieties, which influences solubility and coordination behavior

These structure-activity relationships have been studied in comparison with related compounds such as 3-(diphenylphosphino)benzenesulfonate sodium salt (TPPMS) and triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt, revealing important insights into ligand design for specific catalytic applications .

Comparative Analysis with Related Compounds

Sodium 4-(diphenylphosphino)benzenesulfonate belongs to a family of water-soluble phosphine ligands. A comparison with related compounds provides valuable insights into their relative utility:

| Compound | Position of Sulfonate | Water Solubility | Catalytic Activity |

|---|---|---|---|

| Sodium 4-(diphenylphosphino)benzenesulfonate | Para | Good | High in certain applications |

| Sodium 3-(diphenylphosphino)benzenesulfonate (TPPMS) | Meta | Good | Well-established in literature |

| Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt | Meta on each ring | Excellent | Very high in aqueous media |

| 4-(Diphenylphosphino)benzoic acid | Para (carboxyl group) | Lower | Different coordination properties |

The para positioning of the sulfonate group in sodium 4-(diphenylphosphino)benzenesulfonate, as opposed to the meta positioning in TPPMS, can influence electronic properties and coordination geometry, potentially leading to different catalytic behaviors .

| Hazard Information | Precautionary Measures |

|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Signal Word | Warning |

| Storage Conditions | Store under inert atmosphere at 2-8°C |

Proper handling includes working in well-ventilated areas, using appropriate personal protective equipment, and storing the compound under inert gas to prevent oxidation of the phosphine group .

| Supplier Parameter | Typical Specification |

|---|---|

| Purity | ≥95% |

| Form | Crystalline solid |

| Packaging | Typically 500 mg to 5 g containers |

| Storage Recommendations | Under inert atmosphere at 2-8°C |

| Shelf Life | Varies by supplier, typically 1-2 years when properly stored |

The compound is generally supplied for research purposes, particularly in catalysis development and organometallic chemistry applications .

Research Advancements and Future Directions

Recent research involving sodium 4-(diphenylphosphino)benzenesulfonate and related compounds has focused on several promising areas:

-

Development of novel water-soluble catalytic systems for green chemistry applications

-

Investigation of recyclable catalyst systems utilizing the amphiphilic nature of the compound

-

Application in asymmetric catalysis through modification of the basic structure

-

Exploration of immobilization strategies for heterogeneous catalysis applications

The ongoing interest in environmentally benign reaction conditions and sustainable chemistry continues to drive research into water-soluble phosphine ligands like sodium 4-(diphenylphosphino)benzenesulfonate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume